2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
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Overview
Description
2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine is a novel chemical compound synthesized for its potential anti-tubercular activity. It belongs to the class of benzamide derivatives and has been investigated for its efficacy against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The compound was designed and synthesized by reacting piperidine with (Z)-2-amino-4-(2-aryl-1-cyanoethenyl)-6-chloropyridine-3,5-dicarbonitriles. The reaction yielded the desired compound in good yield .
Molecular Structure Analysis
The molecular structure of This compound consists of a thiazolo-pyridine core with a piperidine moiety and a cyclopropylpyridazinyl group. The chlorine atom in the starting compound was replaced by piperidine, introducing an additional electron-donating group. The compound exhibits solid-state fluorescence with emission maxima in the range of 472–564 nm .
Chemical Reactions Analysis
The synthesis involves the heterocyclization of ylidene derivatives of malononitrile trimer, leading to the formation of the target compound. The introduction of the piperidine group enhances its properties .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
2-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-2-14(1)15-3-4-18(23-22-15)25-12-13-6-9-24(10-7-13)19-21-16-11-20-8-5-17(16)26-19/h3-5,8,11,13-14H,1-2,6-7,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEMZLREVPVZLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=NC5=C(S4)C=CN=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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